Cas no 103857-75-6 (2-(2-bromopropyl)-1-methoxy-4-methylbenzene)
2-(2-bromopropyl)-1-methoxy-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromopropyl)-1-methoxy-4-methylbenzene
- Benzene, 2-(2-bromopropyl)-1-methoxy-4-methyl-
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- Inchi: 1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6,9H,7H2,1-3H3
- InChI Key: UBCAPHIBVOKBIL-UHFFFAOYSA-N
- SMILES: C1(OC)=CC=C(C)C=C1CC(Br)C
Experimental Properties
- Density: 1.262±0.06 g/cm3(Predicted)
- Boiling Point: 273.7±25.0 °C(Predicted)
2-(2-bromopropyl)-1-methoxy-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1910097-0.05g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-0.1g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-0.25g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-0.5g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-1.0g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1910097-2.5g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-5.0g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1910097-10.0g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1910097-1g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1910097-5g |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene |
103857-75-6 | 5g |
$2028.0 | 2023-09-18 |
2-(2-bromopropyl)-1-methoxy-4-methylbenzene Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(2-bromopropyl)-1-methoxy-4-methylbenzene
Compound CAS No. 103857-75-6: 2-(2-Bromopropyl)-1-Methoxy-4-Methylbenzene
The compound with CAS No. 103857-75-6, known as 2-(2-bromopropyl)-1-methoxy-4-methylbenzene, is an organic chemical compound with a unique structure that combines aromatic and aliphatic components. This compound has garnered attention in various fields due to its potential applications in material science, pharmaceuticals, and advanced chemical synthesis.
Structure and Properties
2-(2-Bromopropyl)-1-methoxy-4-methylbenzene features a benzene ring substituted with three distinct groups: a methoxy group at position 1, a methyl group at position 4, and a bromopropyl chain at position 2. The presence of the bromine atom in the propyl chain introduces reactivity, making this compound a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of such compounds in the development of advanced materials. For instance, researchers have explored the use of brominated aromatic compounds in creating high-performance polymers for electronic applications. The methoxy group contributes to the compound's solubility and stability, while the methyl group adds steric effects that can influence reactivity in synthetic pathways.
Synthesis and Applications
The synthesis of 2-(2-bromopropyl)-1-methoxy-4-methylbenzene typically involves multi-step reactions, including Friedel-Crafts alkylation and subsequent bromination. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for industrial applications.
In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of bioactive molecules. Its structure allows for further functionalization, enabling the creation of drugs with targeted therapeutic effects. For example, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer properties.
Environmental Considerations
As with many organic compounds, understanding the environmental impact of 2-(2-bromopropyl)-1-methoxy-4-methylbenzene is crucial. Recent research has focused on its biodegradation pathways and toxicity profiles. Studies suggest that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in the environment.
Efforts are also underway to develop greener synthesis methods that minimize waste and energy consumption. These approaches align with global sustainability goals and highlight the importance of responsible chemical manufacturing.
Future Directions
The future of 2-(2-bromopropyl)-1-methoxy-4-methylbenzene lies in its potential for innovative applications across multiple disciplines. Ongoing research is exploring its role in nanotechnology, where its unique structure could contribute to the development of novel materials with enhanced mechanical and electronic properties.
Additionally, advancements in computational chemistry are providing deeper insights into the molecular behavior of this compound. Quantum mechanical simulations are being used to predict reaction outcomes and optimize synthetic routes, further enhancing its utility in both academic and industrial settings.
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